Sodium 2-mercaptobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-mercaptobenzothiazole derivatives, which are closely related to NaMBT, involves efficient strategies that include the reaction of o-haloaniline derivatives and carbon disulfide. One notable method involves a tandem reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding these derivatives in good to excellent yields (Wang et al., 2011). Another approach utilizes sodium or potassium O-ethyl dithiocarbonate under mild conditions, leading to high yields of 2-mercaptobenzothiazoles, demonstrating the versatility and efficiency of synthesis methods (Zhu et al., 2005).
Molecular Structure Analysis
The molecular structure of NaMBT plays a crucial role in its chemical behavior and industrial applications. Studies involving crystallography have revealed detailed insights into the molecular arrangements and interactions of benzothiazole derivatives, highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Zou et al., 2003).
Chemical Reactions and Properties
NaMBT is known for its role as a corrosion inhibitor, particularly for copper in chloride solutions. Electrochemical studies have shown that it acts as a mixed-type inhibitor, significantly reducing surface roughness and corrosion rate over long periods (Finšgar & Merl, 2014). Additionally, its reactions with different halogenoalkanes in the presence of sodium ethylate have been extensively studied, yielding various alkyl derivatives that further demonstrate the compound's versatile reactivity (Ramazanova et al., 2020).
Scientific Research Applications
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Polymer Science
- Sodium 2-mercaptobenzothiazole has been used in the synthesis of acrylic and methacrylic monomers . The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) . The practical utility of the synthesized compounds, particularly in future polymerization processes, hinges on a thorough understanding of these properties .
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Pharmaceutical Research
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Industrial Applications
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Enzyme Inhibition
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Free Radical Polymerization Inhibitor
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Chain Transfer Agent
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Reforming Agent
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Photo-polymerization Initiator Assisting Agent
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Reactant for Pharmaceuticals and Pesticides
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Adsorbent for the Removal of Hg (II) from Aqueous Solution
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Reference Compound in Photocatalytic Activity Tests
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Vulcanization of Rubber
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Modified Julia Olefination Reaction
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Biocide and Preservative
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Secondary Accelerator in Latex Foam Vulcanization
Safety And Hazards
Sodium 2-Mercaptobenzothiazole is considered hazardous by the OSHA Hazard Communication Standard . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Future Directions
The 2-mercaptobenzothiazoles (MBT) constitute a significant group of bioactive and industrially crucial organic compounds . Their derivatives are of huge interest in scientific research owing to their potential pharmacological properties . The widespread use of these substances in the medical field, along with their diverse uses in various industries, has garnered considerable attention . The interest in this group of compounds arises not only from their medicinal applications but also from their diverse uses in various industries .
properties
IUPAC Name |
sodium;1,3-benzothiazole-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaC7H4NS2, C7H4NNaS2 | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149-30-4 (Parent) | |
Record name | Sodium 2-mercaptobenzothiazole | |
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DSSTOX Substance ID |
DTXSID1026035 | |
Record name | Sodium 2-mercaptobenzothiolate | |
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Molecular Weight |
189.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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Record name | Sodium 2-mercaptobenzothiazole | |
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Boiling Point |
217 °F at 760 mmHg (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Density |
1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Vapor Pressure |
24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Mechanism of Action |
In in vitro studies mercaptobenzothiazole (MBT) (5x10-6 M) inhibited dopamine-beta-hydroxylase (an enzyme involved in the synthesis of norepinephrine) activity by 47%. In in vivo studies MBT (200 mg/kg, ip) lowered norepinephrine levels of mouse brain by 40% at 1 hr after injection; possibly by chelation of cupric ions necessary for dopamine-beta-hydroxylase activity./Mercaptobenzothiazole/ | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Product Name |
Sodium 2-mercaptobenzothiazole | |
Color/Form |
LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |
CAS RN |
2492-26-4, 26249-01-4 | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | Sodium 2-mercaptobenzothiazole | |
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Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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Record name | Sodium benzothiazol-2-yl sulphide | |
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Record name | Sodium 1,3-benzothiazole-2-thiolate | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Melting Point |
21 °F (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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